N-[(4-bromo-2-chlorophenyl)methyl]-N-methylpyrazine-2-carboxamide
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Overview
Description
N-[(4-bromo-2-chlorophenyl)methyl]-N-methylpyrazine-2-carboxamide is a synthetic organic compound characterized by the presence of a pyrazine ring substituted with a carboxamide group, a methyl group, and a 4-bromo-2-chlorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromo-2-chlorophenyl)methyl]-N-methylpyrazine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromo-2-chlorobenzyl chloride and N-methylpyrazine-2-carboxamide.
Nucleophilic Substitution: The 4-bromo-2-chlorobenzyl chloride undergoes a nucleophilic substitution reaction with N-methylpyrazine-2-carboxamide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromo-2-chlorophenyl)methyl]-N-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce additional functional groups.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
N-[(4-bromo-2-chlorophenyl)methyl]-N-methylpyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Biology: It is used in biological studies to understand its interaction with various biomolecules and its effects on cellular processes.
Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Industry: It is used as an intermediate in the synthesis of other complex organic molecules and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-bromo-2-chlorophenyl)methyl]-N-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit or activate these targets, resulting in therapeutic effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-bromo-2-chlorophenyl)methyl]-N-hydroxybenzamide
- N-[(4-bromo-2-chlorophenyl)methyl]-N-methylbenzamide
Uniqueness
N-[(4-bromo-2-chlorophenyl)methyl]-N-methylpyrazine-2-carboxamide is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to similar compounds with benzamide or hydroxybenzamide structures
Properties
IUPAC Name |
N-[(4-bromo-2-chlorophenyl)methyl]-N-methylpyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClN3O/c1-18(13(19)12-7-16-4-5-17-12)8-9-2-3-10(14)6-11(9)15/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OONPZRXZLCSONZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=C(C=C1)Br)Cl)C(=O)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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